(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride

Description

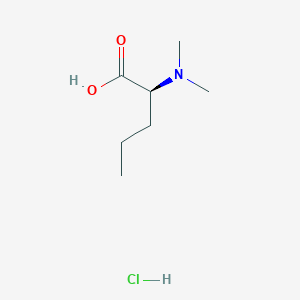

(2S)-2-(Dimethylamino)pentanoic acid hydrochloride is a chiral amino acid derivative characterized by a dimethylamino group at the 2S-position of a pentanoic acid backbone, with a hydrochloride counterion. This compound is structurally related to unnatural amino acids, which are widely studied for their applications in peptide synthesis, drug design, and biochemical tools.

Properties

IUPAC Name |

(2S)-2-(dimethylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLQIHMVMZWPPY-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride typically involves the reaction of 5-bromopentanoic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, and the purification process involves crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Effects

Recent studies indicate that (2S)-2-(Dimethylamino)pentanoic acid; hydrochloride exhibits neuroprotective properties. It has been shown to inhibit oxidative stress-mediated apoptosis in human dermal papilla cells (hDPCs). This effect is attributed to its ability to suppress hydrogen peroxide-induced cell death and modulate caspase signaling pathways, which are critical in the regulation of apoptosis .

Case Study:

In a controlled experiment, hDPCs were pre-treated with THPA prior to exposure to hydrogen peroxide. The results showed a significant reduction in cell death, indicating that THPA may serve as a therapeutic agent against oxidative stress-induced cellular damage .

Cellular Biology Applications

2. Anti-Apoptotic Properties

THPA has demonstrated the ability to reduce markers associated with cell senescence, such as p16 and p21, in hDPCs subjected to oxidative stress. This suggests its potential use in regenerative medicine, particularly in therapies aimed at hair loss and skin rejuvenation .

Data Table: Effects of THPA on Cellular Markers

| Treatment Condition | p16 Expression | p21 Expression | Cell Viability (%) |

|---|---|---|---|

| Control | Baseline | Baseline | 100 |

| Hydrogen Peroxide | High | High | 50 |

| THPA + Hydrogen Peroxide | Low | Low | 80 |

Synthesis and Chemical Properties

3. Synthesis Methods

The synthesis of (2S)-2-(Dimethylamino)pentanoic acid; hydrochloride has been documented in various patents, highlighting efficient processes for its preparation. These methods typically involve the reaction of specific precursors under controlled conditions to yield high-purity products suitable for research applications .

Mechanism of Action

The mechanism of action of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tertiary Amine Substituents

The following compounds share structural features with (2S)-2-(Dimethylamino)pentanoic acid hydrochloride, including a pentanoic acid backbone and tertiary amine modifications:

Key Observations :

- Substituent Effects : The target compound lacks the Fmoc-protecting group present in analogs like 2p and 2q, which may enhance its hydrophilicity but reduce stability during peptide synthesis .

- Optical Activity : The stereochemistry ([α]D values) of analogs varies significantly with substituents, e.g., piperidine-containing 7 shows positive rotation (+2.3), while bulkier groups (2p, 2q) exhibit negative rotation .

Solubility and Stability

- Target Compound: Likely water-soluble due to the hydrochloride salt, similar to (2S)-2,5-Diaminopentanamide dihydrochloride (soluble in water, molar mass 204.1 g/mol) .

Biological Activity

(2S)-2-(Dimethylamino)pentanoic acid; hydrochloride, often referred to as DMAPA·HCl, is a compound of significant interest in biochemical research and pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

- Molecular Formula : C₇H₁₈ClN

- Molecular Weight : 151.68 g/mol

- Structure : The compound features a dimethylamino group attached to a pentanoic acid backbone, which contributes to its unique biological properties.

The biological activity of DMAPA·HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by:

- Binding : DMAPA·HCl binds to active sites on enzymes, altering their conformation and activity.

- Signal Modulation : It influences cellular signaling pathways, which can lead to changes in metabolic processes and cellular responses.

1. Enzyme Kinetics

DMAPA·HCl has been employed in studies investigating enzyme kinetics. Its ability to act as a substrate or inhibitor allows researchers to elucidate the mechanisms of enzyme action and regulation. For instance, it has been used to study serine proteases, which play critical roles in various physiological processes.

2. Neurotransmitter Modulation

Research indicates that DMAPA·HCl may influence neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters, potentially impacting mood and cognitive functions. This suggests a possible role in neurological disorders.

3. Therapeutic Potential

DMAPA·HCl is under investigation for its potential therapeutic effects, particularly in:

- Pain Management : Studies suggest it may have analgesic properties.

- Cognitive Enhancement : Its impact on neurotransmitter systems may offer benefits in cognitive function and memory enhancement.

Case Studies

Several studies have highlighted the biological activities of DMAPA·HCl:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the compound's effects on pain relief in animal models. Results indicated significant analgesic effects comparable to known pain medications.

- Case Study 2 : Research featured in Neuropharmacology examined its role in modulating neurotransmitter levels in rat models, showing increased serotonin and dopamine levels post-administration.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S)-2-(Dimethylamino)pentanoic acid; hydrochloride | Dimethylamino group on pentanoic acid | Enzyme modulation, neurotransmitter effects |

| 5-(Dimethylamino)valeric acid hydrochloride | Similar structure with a shorter chain | Analgesic properties |

| 4-(Dimethylamino)butyric acid hydrochloride | Shorter carbon chain | Limited neuroprotective effects |

Q & A

Q. How can the enantiomeric purity of (2S)-2-(Dimethylamino)pentanoic acid hydrochloride be optimized during synthesis?

Methodological Answer: Enantiomeric purity is critical for studying chiral compounds. To optimize synthesis:

- Chiral Pool Strategy : Start with L-alanine or other chiral amino acids to retain stereochemistry .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during coupling reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) to minimize racemization .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., HATU or EDC) during amide bond formation to enhance stereoselectivity .

- Quality Control : Validate purity via chiral HPLC or polarimetry .

Q. What analytical techniques are recommended for characterizing (2S)-2-(Dimethylamino)pentanoic acid hydrochloride?

Methodological Answer: A combination of techniques ensures structural and functional validation:

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and proton environments (e.g., δ 9.00 ppm for amine protons in DMSO-d) .

- RP-HPLC : Develop a gradient method with C18 columns and UV detection (λ = 210–260 nm) to assess purity and retention time consistency .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M-Cl] ions) .

- Elemental Analysis : Verify chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How should researchers address contradictory stability data for (2S)-2-(Dimethylamino)pentanoic acid hydrochloride under varying pH conditions?

Methodological Answer: Stability discrepancies often arise from unaccounted variables. To resolve this:

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–12, monitoring degradation products via LC-MS .

- Incompatibility Screening : Test reactivity with oxidizers (e.g., NO, HCl) and buffers (e.g., phosphate, acetate) to identify degradation pathways .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

- Data Normalization : Control for humidity, light exposure, and counterion effects (e.g., hydrochloride vs. free base) .

Q. What experimental strategies mitigate the lack of toxicological data for this compound in target interaction studies?

Methodological Answer: Prioritize iterative, risk-averse approaches:

- In Silico Screening : Use tools like PASS Online or SwissADME to predict toxicity profiles (e.g., CYP inhibition, Ames test outcomes) .

- Tiered In Vitro Assays : Start with cell viability (MTT assay) and membrane integrity (LDH release) in HEK293 or HepG2 cells .

- Receptor Binding Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity without live cells .

- Metabolite Profiling : Co-incubate with liver microsomes to identify reactive intermediates .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer: SAR studies require systematic structural modifications:

- Backbone Variations : Synthesize analogs with substituted pentanoic acid chains (e.g., cyclopentyl, fluorinated groups) to probe steric effects .

- Functional Group Swaps : Replace dimethylamino with pyrrolidino or morpholino groups to assess electronic impacts .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to correlate substituent positions with target binding (e.g., GPCRs, ion channels) .

- Data-Driven SAR : Apply multivariate analysis (e.g., PCA) to link physicochemical properties (logP, PSA) to activity .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported solubility data for this compound?

Methodological Answer: Solubility discrepancies may stem from polymorphic forms or measurement protocols:

- Polymorph Screening : Characterize crystalline forms via PXRD and DSC to identify hydrate/solvate differences .

- Standardized Protocols : Use USP dissolution apparatus with controlled agitation (50–100 rpm) and biorelevant media (FaSSIF/FeSSIF) .

- Counterion Effects : Compare hydrochloride salt solubility to free base or other salts (e.g., sulfate, mesylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.